molecular formula C14H14N2O4S B7752147 Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate

Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate

Cat. No.: B7752147
M. Wt: 306.34 g/mol
InChI Key: NEMVOAIAOFFMSX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate is a chemical compound with the molecular formula C14H14N2O4S. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring and the thioether linkage in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate typically involves the reaction of ethyl acetoacetate with 5-phenyl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the thioether bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-4-((5-phenyl-1,2,4-oxadiazol-3-yl)thio)butanoate: Similar structure but with a different oxadiazole ring position.

    Ethyl 3-oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)butanoate: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

Ethyl 3-oxo-4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)butanoate is unique due to the specific positioning of the oxadiazole ring and the thioether linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-oxo-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-19-12(18)8-11(17)9-21-14-16-15-13(20-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMVOAIAOFFMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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